2-(2-Phenyl-2H-1,3-benzoxathiol-2-yl)ethan-1-ol
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Overview
Description
2-(2-Phenyl-2H-1,3-benzoxathiol-2-yl)ethan-1-ol is an organic compound that features a benzoxathiol ring fused with a phenyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenyl-2H-1,3-benzoxathiol-2-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptobenzaldehyde with phenylacetic acid in the presence of a dehydrating agent to form the benzoxathiol ring. The ethan-1-ol group can be introduced through subsequent reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenyl-2H-1,3-benzoxathiol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of benzoxathiol ketones or aldehydes.
Reduction: Formation of benzoxathiol alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzoxathiol compounds.
Scientific Research Applications
2-(2-Phenyl-2H-1,3-benzoxathiol-2-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of 2-(2-Phenyl-2H-1,3-benzoxathiol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The benzoxathiol ring and phenyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazoles: Known for their UV-absorbing properties and used as stabilizers in plastics.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Used as a UV light absorber and stabilizer in various polymers.
Uniqueness
2-(2-Phenyl-2H-1,3-benzoxathiol-2-yl)ethan-1-ol is unique due to its benzoxathiol ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
62675-23-4 |
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Molecular Formula |
C15H14O2S |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
2-(2-phenyl-1,3-benzoxathiol-2-yl)ethanol |
InChI |
InChI=1S/C15H14O2S/c16-11-10-15(12-6-2-1-3-7-12)17-13-8-4-5-9-14(13)18-15/h1-9,16H,10-11H2 |
InChI Key |
JFYYPCWPINFXOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(OC3=CC=CC=C3S2)CCO |
Origin of Product |
United States |
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